1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperidine ring, and an imidazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often formed via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The pyrazole and piperidine rings are coupled using appropriate reagents and conditions to form the intermediate compound.
Formation of Imidazolidinone: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidinone moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.
Hydrolysis: The imidazolidinone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane .
Scientific Research Applications
1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms .
Comparison with Similar Compounds
1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring similar to the target compound but differs in its functional groups and applications.
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit a wide range of biological activities, including anti-inflammatory and anti-microbial properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including analgesic and anti-depressant effects.
The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-16-6-4-11(15-16)10-2-7-17(8-3-10)13(20)18-9-5-14-12(18)19/h4,6,10H,2-3,5,7-9H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMBPZNGXSMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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